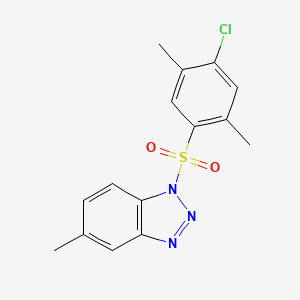

2-Chloro-3-mercaptobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

A study describes a method for synthesizing halo-substituted mercaptobenzonitriles, including derivatives similar to 2-Chloro-3-mercaptobenzonitrile, by reacting fluorobenzonitriles with sodium sulfide, followed by treatment with Zn/HCl. This process highlights the compound's role in facilitating selective substitution reactions, which are crucial for the synthesis of chemically useful intermediates (Taldone, Patel, Patel, & Chiosis, 2012).

Electrocatalysis and Electrochemistry

Another application involves the use of mercaptobenzonitrile derivatives in electrochemistry. A study on 4-mercaptobenzonitrile investigates its utility in self-assembled monolayers on electrodes, where its behavior under varying electric fields was examined. This research provides insights into the electrostatic interactions at interfaces, which are relevant for designing sensors and other electrochemical devices (Schkolnik, Salewski, Millo, Zebger, Franzen, & Hildebrandt, 2012).

Material Science and Catalysis

In material science, derivatives of mercaptobenzonitriles have been explored for their catalytic properties. For example, the catalytic efficiency of a tungstate for the conversion of 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones under carbon dioxide pressure shows the potential of these compounds in carbon dioxide fixation and the synthesis of valuable organic compounds (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Safety and Hazards

2-Chloro-3-mercaptobenzonitrile is a research chemical and should be handled with care . It is recommended to keep the container tightly closed, avoid contact with air and water, and protect from moisture . It should be handled under inert gas, kept cool, and protected from sunlight . It is also advised to wear protective gloves, clothing, eye protection, and respiratory protection when handling this compound .

Propiedades

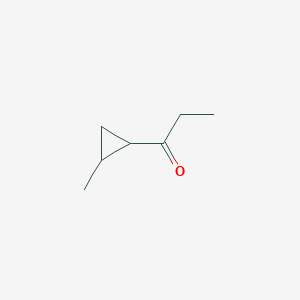

IUPAC Name |

2-chloro-3-sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPGPQWGVZPWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)